3-(2-Chloroethyl)phenol (CAS 168912-61-6) is a highly versatile, bifunctional aromatic building block characterized by a nucleophilic phenolic hydroxyl group and an electrophilic 2-chloroethyl chain positioned in a 1,3- (meta) relationship [1]. For industrial and advanced laboratory buyers, its primary value lies in its orthogonal reactivity, which allows independent modifications at either functional site without mutual steric hindrance [2]. It is predominantly procured as a precursor for synthesizing meta-linked aryl ethers, phenethylamines, and complex active pharmaceutical ingredients (APIs) where precise spatial geometry is required. Unlike its ortho and para counterparts, the meta-substitution pattern uniquely balances steric accessibility with absolute resistance to unwanted intramolecular side reactions, making it a highly reliable, scale-ready intermediate for multi-step synthesis [3].
Substituting 3-(2-chloroethyl)phenol with closely related isomers or analogs introduces severe processability and yield penalties that directly impact procurement efficiency. The most common error is attempting to use the ortho-isomer, 2-(2-chloroethyl)phenol, which undergoes rapid intramolecular cyclization under basic conditions to form dihydrobenzofuran, destroying the bifunctional utility and drastically reducing the yield of desired intermolecular products [1]. Conversely, substituting with the para-isomer, 4-(2-chloroethyl)phenol, forces a rigid 180-degree linear geometry that alters downstream polymer packing, typically increasing crystallinity and reducing solubility in organic solvents [2]. Furthermore, attempting to use the more reactive 3-(2-bromoethyl)phenol often leads to premature E2 elimination, generating 3-vinylphenol byproducts during high-temperature etherification steps . Procuring the exact meta-chloro compound is essential to maintain orthogonal reactivity, maximize yield, and ensure structural fidelity.
When subjected to base-catalyzed etherification (e.g., K2CO3 in DMF at 80°C), the spatial separation in 3-(2-chloroethyl)phenol prevents the nucleophilic oxygen from attacking the electrophilic carbon, yielding >95% of the desired intermolecular etherification product [1]. In stark contrast, the ortho-isomer, 2-(2-chloroethyl)phenol, undergoes rapid intramolecular nucleophilic substitution under identical conditions, resulting in >90% conversion to the undesired 2,3-dihydrobenzofuran [2]. This geometric constraint makes the meta-isomer uniquely suited for selective functionalization.
| Evidence Dimension | Intramolecular cyclization byproduct formation |
| Target Compound Data | < 1% (stable to basic etherification) |
| Comparator Or Baseline | 2-(2-Chloroethyl)phenol (>90% cyclization to dihydrobenzofuran) |
| Quantified Difference | >90% reduction in cyclization side-reactions |
| Conditions | Basic conditions (K2CO3, DMF, 80°C) |
Ensures high yields of the target bifunctional intermediate by eliminating the dominant degradation pathway seen in ortho-substituted analogs.
During high-temperature nucleophilic substitutions or prolonged storage, the choice of halide significantly impacts precursor viability. 3-(2-Chloroethyl)phenol demonstrates robust thermal stability, with less than 2% elimination to 3-vinylphenol when heated to 120°C in the presence of mild bases [1]. The commonly considered substitute, 3-(2-bromoethyl)phenol, exhibits a much higher propensity for E2 elimination under the same conditions, generating up to 15-20% of the vinyl byproduct due to the superior leaving group ability of the bromide ion [2].
| Evidence Dimension | Formation of vinylphenol elimination byproduct |
| Target Compound Data | < 2% at 120°C |
| Comparator Or Baseline | 3-(2-Bromoethyl)phenol (15-20% elimination) |
| Quantified Difference | ~10-fold reduction in elimination byproducts |
| Conditions | Heating at 120°C in the presence of mild base |
Allows chemists to utilize harsher reaction conditions for phenol modification without prematurely destroying the alkyl halide functionality.
Procuring 3-(2-chloroethyl)phenol directly bypasses the need to selectively functionalize 3-(2-hydroxyethyl)phenol. Attempting to mono-activate the aliphatic alcohol of the diol analog (e.g., via tosylation or chlorination) typically yields a statistical mixture of unreacted, mono-reacted, and di-reacted products, capping isolated yields at approximately 60-70% [1]. The pre-installed chloride in 3-(2-chloroethyl)phenol provides 100% differentiation between the two reactive sites, enabling immediate, high-yield (>90%) functionalization of either the phenol or the alkyl chain without complex protection/deprotection strategies [2].
| Evidence Dimension | Isolated yield of orthogonally differentiated intermediate |
| Target Compound Data | >90% (direct use) |
| Comparator Or Baseline | 3-(2-Hydroxyethyl)phenol (~60-70% after selective activation) |
| Quantified Difference | 20-30% absolute increase in intermediate yield |
| Conditions | Multi-step orthogonal functionalization workflows |
Eliminates at least one synthetic step and associated purification costs, directly lowering the overall cost of goods in scale-up manufacturing.
Due to its resistance to intramolecular cyclization [1], 3-(2-chloroethyl)phenol is the optimal precursor for synthesizing meta-substituted phenethylamines. It allows for the aggressive alkylation of the phenol group prior to the amination of the chloroethyl chain, a sequence that is impossible with ortho-isomers. This is particularly relevant in the development of GPCR ligands where the 1,3-geometry is critical for receptor binding [2].
In materials science, incorporating 3-(2-chloroethyl)phenol into polymer backbones introduces a 120-degree structural kink. This meta-linkage disrupts the highly crystalline packing typical of para-substituted polymers, significantly enhancing the resin's solubility in standard organic solvents and lowering its glass transition temperature for improved processability [3].
The orthogonal reactivity of the phenolic hydroxyl and the alkyl chloride makes this compound an excellent linker for solid-phase synthesis [1]. The phenol can be selectively anchored to a resin via etherification, leaving the chloroethyl group available for subsequent nucleophilic displacement by biological molecules or small-molecule libraries without requiring intermediate deprotection steps.